1-(Methylamino)guanidine

Description

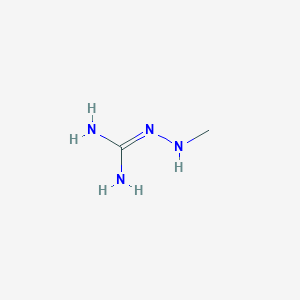

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H8N4 |

|---|---|

Molecular Weight |

88.11 g/mol |

IUPAC Name |

2-(methylamino)guanidine |

InChI |

InChI=1S/C2H8N4/c1-5-6-2(3)4/h5H,1H3,(H4,3,4,6) |

InChI Key |

JUUGAGHWTZKXDQ-UHFFFAOYSA-N |

Canonical SMILES |

CNN=C(N)N |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Methylamino Guanidine

Electronic Structure and Bonding Analysis

The electronic structure of 1-(Methylamino)guanidine is fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to analyze the distribution of electrons and the nature of the chemical bonds within the molecule.

Quantum Chemical Studies on Electron Delocalization and Resonance

Quantum chemical calculations are instrumental in elucidating the extent of electron delocalization and resonance within the guanidine (B92328) core of this compound. The guanidine group is well-known for its significant resonance stabilization, arising from the delocalization of the positive charge over the central carbon and the three nitrogen atoms in its protonated form. In the neutral form, the π-electron density is delocalized across the C=N double bond and the lone pairs of the other nitrogen atoms.

Application of Frontier Molecular Orbital Theory to Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their nucleophilic character. The LUMO, conversely, would be associated with the π* antibonding orbitals of the C=N double bond, indicating the site for potential nucleophilic addition. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Computational methods can precisely calculate the energies and visualize the shapes of the HOMO and LUMO, providing a quantitative basis for predicting how this compound will interact with other reagents.

| Orbital | Description | Predicted Localization |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the nitrogen atoms, especially the sp2 hybridized nitrogen of the imino group and the amino nitrogen atoms. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the π* antibonding orbital of the C=N double bond. |

Computational Assessment of Protonation States and Intrinsic Basicity

Guanidines are among the strongest organic bases, a property that can be thoroughly investigated using computational methods. The high basicity arises from the exceptional stability of the resulting guanidinium (B1211019) cation, which is highly symmetrical and features extensive resonance delocalization of the positive charge.

Computational studies can predict the proton affinity and pKa values of this compound with a high degree of accuracy. By calculating the energies of the neutral molecule and its various protonated forms, it is possible to determine the most likely site of protonation. For this compound, protonation is expected to occur at the imino nitrogen, leading to a resonance-stabilized cation. The intrinsic basicity can be quantified by calculating the gas-phase basicity and then using solvation models to estimate the pKa in solution. These calculations provide a fundamental understanding of why this compound is a strong base.

Conformational Analysis and Intramolecular Interaction Dynamics

The three-dimensional structure and flexibility of this compound are key determinants of its biological activity and chemical reactivity. Conformational analysis involves identifying the stable conformers of the molecule and the energy barriers between them.

Due to the partial double bond character of the C-N bonds, rotation around these bonds is restricted. Computational methods, such as potential energy surface (PES) scanning, can be employed to explore the different possible conformations arising from the rotation around the C-N single bonds and the N-N bond. These calculations can identify the global minimum energy conformation and other low-energy conformers. Intramolecular hydrogen bonding between the amino groups can also play a significant role in stabilizing certain conformations. Understanding the conformational landscape is crucial for predicting how the molecule might interact with biological targets or other reactants.

Elucidation of Reaction Mechanisms via Advanced Computational Methods

Advanced computational methods are invaluable for mapping out the detailed pathways of chemical reactions involving this compound. These methods can locate transition states and calculate activation energies, providing a deep understanding of the reaction kinetics and thermodynamics.

Theoretical Studies on Cycloaddition Reactions

Guanidines can participate in various chemical transformations, including cycloaddition reactions. Theoretical studies can be used to investigate the mechanism of such reactions, for example, the reaction of this compound with a dienophile in a Diels-Alder type reaction. nih.gov

By calculating the energies of the reactants, transition state, and products, computational chemists can determine whether the reaction is likely to proceed and through which pathway. FMO theory is particularly useful here, as the overlap between the HOMO of the guanidine (acting as the diene or a component of it) and the LUMO of the dienophile (or vice versa) will govern the feasibility and stereoselectivity of the reaction. wikipedia.org These theoretical investigations can predict reaction outcomes and guide the design of new synthetic routes involving this compound.

Computational Modeling of Nucleophilic and Electrophilic Pathways

The reactivity of guanidine and its derivatives, including this compound, is characterized by a duality of both nucleophilic and electrophilic behavior. researchgate.net Computational modeling, primarily through Density Functional Theory (DFT), has been instrumental in elucidating the electronic and structural factors that govern these reaction pathways.

Guanidines possess a unique structure with both an aminal (-N-C-N-) and an imine (>C=N-) functional group. researchgate.net The aminal-like nitrogen atoms are responsible for the compound's nucleophilic character, readily participating in alkylation and acylation reactions. researchgate.netscripps.edu Conversely, the imine group imparts electrophilic properties to the central carbon atom. researchgate.net However, the strong resonance stabilization of the guanidinium cation formed upon protonation typically renders this carbon center resistant to nucleophilic attack. organic-chemistry.orgnih.gov

Recent computational studies have explored strategies to enhance the electrophilicity of the guanidine core. One such approach involves the conversion of guanidines into guanidine cyclic diimides (GCDIs). organic-chemistry.orgnih.gov Mechanistic investigations, supported by computational modeling, reveal that this transformation disrupts the resonance stabilization. organic-chemistry.org Furthermore, the addition of an acid catalyst, such as trifluoroacetic acid (TFA), selectively protonates an imine-like nitrogen within the GCDI structure. This protonation shifts electron density, significantly increasing the susceptibility of the guanidinial carbon to nucleophilic substitution. organic-chemistry.org This pathway allows for reactions with a variety of nucleophiles, including amines and alcohols, under mild conditions. organic-chemistry.org

DFT calculations have also been employed to investigate the tandem aza-Michael addition/intramolecular cyclization of guanidinium salts with electrophiles like dimethyl acetylenedicarboxylate. mdpi.com These studies analyze the thermodynamics and kinetics of different reaction pathways, considering the various tautomers of the neutral guanidine that can form and react. mdpi.com The initial nucleophilic addition of the guanidine to the electrophile is identified as the most energetically demanding step. researchgate.netmdpi.com

The table below, derived from computational studies on guanidine derivatives, illustrates the relative energies of different tautomers, which can influence their nucleophilic reactivity.

| Tautomer | Relative Energy (kJ mol⁻¹) (B3LYP) | Relative Energy (kJ mol⁻¹) (M06-2X) | Relative Energy (kJ mol⁻¹) (G3) |

| Tautomer 1 | 0.0 | 0.0 | 0.0 |

| Tautomer 2 | 13.4 | 2.9 | 10.5 |

This data represents a model system and is intended to illustrate the computational approach to understanding guanidine reactivity. The relative energies indicate the stability of different isomeric forms that can exhibit varying nucleophilicity. mdpi.com

Analysis of Transition States and Reaction Barriers

The theoretical analysis of transition states and their corresponding energy barriers provides critical insights into the kinetics and mechanisms of reactions involving guanidine derivatives. Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these transient structures that connect reactants to products.

For the asymmetric ring-opening of cyclic carbonates catalyzed by chiral guanidinium salts, DFT calculations have been used to elucidate the mechanism and origins of stereoselectivity. acs.org These studies reveal that the guanidinium catalyst stabilizes the transition state through a network of N-H---O hydrogen bonds, which facilitates an enantioselective proton transfer. acs.org The calculated activation barriers for the formation of different stereoisomers can successfully predict the experimentally observed product ratios. acs.org

The following table presents computed Gibbs free energy barriers (ΔG‡) for key steps in a model guanidine-catalyzed ring-opening reaction.

| Reaction Step | Transition State | ΔG‡ (kcal/mol) |

| Intermolecular Hydrogen Transfer | TS1 | 19.4 |

| C-N Bond Formation | TS5 | 3.6 |

| Product Formation (S,R) | TS6 | 19.5 |

| Product Formation (R,S) | TS7 | 17.7 |

This data is for a model system of a chiral guanidinium salt-catalyzed reaction and illustrates how computational analysis of transition state barriers can explain reaction outcomes and stereoselectivity. Lower energy barriers indicate more favorable reaction pathways. acs.org

Similarly, in the tandem aza-Michael addition/intramolecular cyclization of guanidinium salts, the calculation of transition state structures and Gibbs free energies along the reaction pathways helps to rationalize the observed product distribution. mdpi.com The initial nucleophilic addition is consistently found to have the highest energy barrier, confirming it as the rate-limiting step. mdpi.com These computational investigations are crucial for understanding the factors that control the reactivity and for the rational design of new catalytic processes based on guanidine scaffolds.

Advanced Spectroscopic and Analytical Characterization of 1 Methylamino Guanidine

High-Resolution Structural Elucidation Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 1-(Methylamino)guanidine. These methods probe the atomic and molecular level organization, providing a complete picture of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's structure and the assessment of its purity. researchgate.net

¹³C NMR spectroscopy would be characterized by a signal for the methyl carbon and a downfield signal for the guanidinium (B1211019) carbon, the latter being significantly deshielded due to the attachment of three nitrogen atoms.

Quantitative ¹H NMR (qNMR) can be employed for purity determination. nih.gov This method offers advantages such as being non-destructive and providing high accuracy and precision without the need for an identical standard of the analyte. nih.gov By integrating the signal of a specific proton in this compound against a certified internal standard of known concentration, the absolute purity of the sample can be determined. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | 2.5 - 3.0 | 30 - 35 |

| Guanidinium C | - | 155 - 165 |

| -NH, -NH₂ | Variable (broad) | - |

Note: These are predicted values based on related structures and are solvent-dependent.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₂H₇N₃).

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. youtube.com The fragmentation pattern is characteristic of the molecule's structure. In the case of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). youtube.com The resulting fragment ions would arise from the cleavage of C-N and N-N bonds. Common fragmentation pathways for guanidino compounds involve the loss of ammonia (B1221849) (NH₃), methylamine (B109427) (CH₃NH₂), and other small neutral molecules. nih.govnih.gov

Table 2: Potential Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Potential Fragment Ion | Neutral Loss |

| [C₂H₈N₃]⁺ | [CH₅N₂]⁺ | CH₃N |

| [C₂H₈N₃]⁺ | [CH₄N]⁺ | CH₄N₂ |

| [C₂H₈N₃]⁺ | [C₂H₅N₂]⁺ | NH₃ |

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. libretexts.org The spectra arise from the vibrations of chemical bonds upon absorption of IR radiation or inelastic scattering of monochromatic light.

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-N, and C-H bonds. pressbooks.pubresearchgate.net The N-H stretching vibrations typically appear as broad bands in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations are expected in the 1000-1350 cm⁻¹ range. The C=N stretching of the guanidinium group would give a strong absorption around 1600-1680 cm⁻¹. rsc.orgresearchgate.netnist.gov

Raman spectroscopy provides complementary information. nih.gov The guanidinium group has a characteristic symmetric stretching mode that is typically strong in the Raman spectrum. This technique can be particularly useful for studying the compound in aqueous solutions due to the weak Raman scattering of water.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H | Stretch | 3200-3500 | Medium-Strong, Broad |

| C-H (methyl) | Stretch | 2850-3000 | Medium |

| C=N (guanidinium) | Stretch | 1600-1680 | Strong |

| N-H | Bend | 1550-1650 | Medium |

| C-N | Stretch | 1000-1350 | Medium |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the provided search results, studies on related N,N'-substituted guanidines offer significant insights into the likely solid-state conformation. mdpi.comresearchgate.net

These studies reveal that the geometry of the guanidine (B92328) core can exist in different tautomeric forms and conformations (e.g., cis-trans or cis-cis) depending on the nature of the substituents. mdpi.com The planarity of the guanidinium group and the potential for extensive hydrogen bonding networks are key features that would be expected in the crystal structure of this compound. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amine and guanidinium protons and the nitrogen atoms, leading to a stable, well-ordered crystalline lattice.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. Given its polar and basic nature, specific chromatographic approaches are required for effective analysis.

Liquid chromatography (LC) is the premier technique for the analysis of non-volatile and polar compounds like this compound. nih.govnih.gov Due to its high polarity, reversed-phase chromatography may offer limited retention. Therefore, alternative chromatographic modes are often employed.

Cation-exchange chromatography has been successfully used for the separation of methylguanidine (B1195345) and other guanidino compounds. nih.gov This technique separates molecules based on their positive charge, which is a prominent feature of the protonated guanidinium group.

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for the separation of polar compounds. nih.govresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of highly polar analytes that are not well-retained by reversed-phase columns. HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. nih.gov

For quantification, LC is typically coupled with a sensitive detector, such as a UV-Vis detector, a fluorescence detector (often after derivatization), or a mass spectrometer. nih.govunimi.itnih.govresearchgate.netnih.gov Derivatization with reagents like ninhydrin (B49086) or benzoin (B196080) can be used to introduce a chromophore or fluorophore, enhancing detection sensitivity. nih.govresearchgate.net

Table 4: Liquid Chromatography Methods for Guanidino Compounds

| Chromatographic Mode | Stationary Phase | Mobile Phase | Detection Method |

| Cation-Exchange | Strong or weak cation exchanger | Aqueous buffer with varying ionic strength/pH | UV, Fluorescence (post-column derivatization), MS |

| HILIC | Silica, amide, or other polar phases | Acetonitrile (B52724)/water with buffer | MS, ELSD, UV |

| Reversed-Phase (with ion-pairing) | C18, C8 | Acetonitrile/water with ion-pairing agent | UV, MS |

Solid-Phase Extraction (SPE) for Sample Preparation in Complex Matrices

Solid-phase extraction (SPE) is a widely utilized technique for the selective isolation and concentration of analytes from complex sample matrices prior to instrumental analysis. For polar and basic compounds like this compound, cation-exchange SPE is a particularly effective approach. This method leverages the electrostatic interaction between the positively charged guanidinium group and a negatively charged sorbent.

One established method for the extraction of similar compounds, such as methylguanidine from plasma, involves the use of a cation-exchange SPE cartridge. nih.gov In this procedure, the plasma sample is first loaded onto the conditioned cartridge. The inherent positive charge of the guanidino compound at physiological pH facilitates its retention on the solid phase. Subsequently, a wash step is performed to remove interfering, uncharged, or anionic matrix components. Finally, the analyte of interest is eluted from the sorbent using a solvent system that disrupts the electrostatic interaction, such as a buffer with a high ionic strength or a pH that neutralizes the charge on the analyte or the sorbent.

In the context of environmental water analysis, a mixed-mode weak-cation-exchange (WCX) SPE has been shown to be effective for a range of guanidine derivatives. nih.gov This type of sorbent combines both cation-exchange and reversed-phase retention mechanisms, offering enhanced selectivity. For the analysis of guanidine derivatives in water samples, a method was developed using an Oasis WCX Plus cartridge in series with an activated carbon cartridge. nih.gov The sample, after being spiked with an internal standard, is loaded onto the SPE cartridges. The dual retention mechanism of the WCX sorbent allows for the effective capture of polar guanidino compounds, while the activated carbon cartridge can help in removing other organic interferences. The retained analytes are then eluted for subsequent analysis.

The selection of the appropriate SPE sorbent and elution conditions is critical for achieving high recovery and sample cleanliness. The following table summarizes key parameters for SPE of guanidino compounds from different matrices, which can be adapted for this compound.

| Parameter | Method for Methylguanidine in Plasma nih.gov | Method for Guanidine Derivatives in Water nih.gov |

| SPE Sorbent | Cation-exchange | Mixed-mode weak-cation-exchange (Oasis WCX Plus) |

| Sample Loading | Plasma sample applied directly | Water sample loaded at ~5 mL/min |

| Wash Step | Details not specified in abstract | Not explicitly detailed |

| Elution | Details not specified in abstract | Not explicitly detailed |

| Post-Elution | Direct injection into HPLC system | Eluate prepared for LC-MS/MS analysis |

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a powerful strategy to enhance the analytical detection of this compound, particularly for chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization can improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as introduce a chromophore or fluorophore for more sensitive and selective detection.

A notable derivatization approach for guanidino compounds involves a two-step reaction using methylglyoxal (B44143) and ethyl chloroformate for GC analysis. rsc.org In this method, the guanidino group first reacts with methylglyoxal under basic conditions to form a stable cyclic product. This intermediate is then further derivatized with ethyl chloroformate, which reacts with any remaining active hydrogens to increase the volatility and thermal stability of the molecule, making it suitable for GC analysis with flame ionization detection (FID). rsc.org This method has been successfully applied to the determination of nine guanidino compounds in serum and urine. rsc.org

For LC-based methods, derivatization with reagents that introduce a fluorescent tag is a common strategy to enhance sensitivity. Benzoin has been used as a derivatizing agent for the quantification of guanidine and methylguanidine in environmental and biological samples, followed by LC-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov The reaction of the guanidino group with benzoin in an alkaline medium at an elevated temperature results in the formation of a highly fluorescent and mass-spectrometrically responsive derivative. nih.govnih.gov This pre-column derivatization significantly improves the limit of quantification for guanidino compounds. nih.govnih.gov

Another established method for the analysis of methylguanidine and guanidine in physiological fluids utilizes post-column derivatization with 9,10-phenanthrenequinone. nih.gov After the guanidino compounds are separated on a cation-exchange column, they are mixed with the derivatizing reagent in an alkaline solution. The resulting fluorescent derivatives are then detected by a fluorometer. nih.gov Similarly, post-column derivatization with alkaline ninhydrin has also been employed for the determination of methylguanidine in biological fluids. nih.gov

The following table summarizes various derivatization strategies that could be applied to the analysis of this compound.

| Derivatization Reagent(s) | Analytical Technique | Detection Method | Application | Reference |

| Methylglyoxal and Ethyl Chloroformate | Gas Chromatography (GC) | Flame Ionization Detection (FID) | Guanidino compounds in serum and urine | rsc.org |

| Benzoin | Liquid Chromatography (LC) | Mass Spectrometry (MS) | Guanidine and methylguanidine in environmental and biological samples | nih.govnih.gov |

| 9,10-Phenanthrenequinone | High-Performance Liquid Chromatography (HPLC) | Fluorescence | Methylguanidine and guanidine in physiological fluids | nih.gov |

| Ninhydrin (alkaline) | High-Performance Liquid Chromatography (HPLC) | Fluorescence | Methylguanidine in biological fluids | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 1 Methylamino Guanidine

Basicity and Acid-Base Catalysis in Organic Reactions

This strong basicity allows guanidines to function as potent catalysts in a variety of organic reactions that are subject to general acid-base catalysis. researchgate.netresearchgate.netnih.gov Guanidines can activate substrates by deprotonating weakly acidic protons, thereby generating highly reactive nucleophiles. researchgate.net Furthermore, the resulting guanidinium (B1211019) ion can then act as a Brønsted acid, protonating other species in the reaction mixture and participating in bifunctional catalysis where both the base and its conjugate acid are involved in the catalytic cycle. researchgate.netresearchgate.net This dual functionality is a key feature of guanidine-catalyzed reactions. researchgate.net

Table 1: pKa Values of Guanidine (B92328) and Related Compounds in Acetonitrile (B52724)

| Compound | pKa in MeCN |

| Tetramethylguanidine (TMG) | 23.3 |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 25.96 |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | 19.43 |

This table presents pKa values of common guanidine-based superbases in acetonitrile to provide context for the basicity of the guanidine functional group. Data sourced from scripps.edu.

Nucleophilic and Electrophilic Reaction Pathways

The nitrogen atoms in 1-(Methylamino)guanidine, with their lone pairs of electrons, are inherently nucleophilic. This nucleophilicity allows the compound to participate in a variety of chemical reactions. Guanidines are known to be strong nucleophiles and can engage in nucleophilic substitution and addition reactions. organic-chemistry.orgnih.gov For instance, they can react with electrophilic centers such as carbonyl carbons and alkyl halides.

However, the central carbon of the guanidine group is electron-deficient and might be expected to be an electrophilic site. Yet, direct nucleophilic attack at this carbon is generally difficult due to the significant resonance stabilization of the guanidine moiety. organic-chemistry.orgnih.gov Recent research has shown that this resonance can be disrupted by forming guanidine cyclic diimide (GCDI) structures, which enhances the electrophilicity of the guanidine carbon and allows for nucleophilic substitution reactions with various amines and alcohols in the presence of acid additives. organic-chemistry.orgnih.gov This strategy proceeds through a nucleophilic addition-elimination pathway. organic-chemistry.org

Guanidines can also participate in condensation reactions. For example, the reaction of aminoguanidine (B1677879) with dicarbonyl compounds can lead to the formation of heterocyclic structures. wikipedia.org

Role of Hydrogen Bonding in Modulating Reactivity and Molecular Recognition

The guanidinium cation, the protonated form of guanidine, is an excellent hydrogen bond donor, capable of forming multiple, strong, and directional hydrogen bonds. researchgate.netlibretexts.orgresearchgate.net This ability is crucial in molecular recognition, where the guanidinium group can bind to and recognize anionic species such as carboxylates, phosphates, and sulfates through well-defined hydrogen bonding patterns. researchgate.netresearchgate.net The hydrogen atoms on the nitrogen atoms of 1-(Methylamino)guanidinium ion can act as hydrogen bond donors, while the nitrogen atoms themselves can act as hydrogen bond acceptors.

This hydrogen bonding capability is not only central to molecular recognition but also plays a significant role in catalysis. The guanidinium ion can activate electrophiles by forming hydrogen bonds, making them more susceptible to nucleophilic attack. researchgate.net In bifunctional catalysis, the guanidinium ion can hold both the nucleophile and the electrophile in a specific orientation through a network of hydrogen bonds, thereby facilitating the reaction. researchgate.netresearchgate.net The interaction between ions and dipoles can also lead to hydrogen bonding. quora.com

Complexation Chemistry with Metal Ions and Anions

The nitrogen atoms of the guanidine functionality can act as ligands, coordinating to a variety of metal ions. nih.govresearchgate.net The coordination chemistry of guanidines is extensive, with the ligands adopting various coordination modes. researchgate.net Neutral guanidines typically coordinate to metal centers as monodentate or bidentate ligands. researchgate.net The resulting metal complexes have applications in various fields, including bioinorganic chemistry and catalysis. nih.govresearchgate.net While specific studies on the complexation of this compound with metal ions are not detailed in the provided search results, the general principles of guanidine coordination chemistry would apply. The stereochemistry of guanidine-metal interactions has been studied, revealing preferences for certain coordination geometries. nih.gov

As mentioned in the previous section, the protonated form of guanidines, the guanidinium ion, is particularly adept at binding anions. nih.govnih.gov This binding is primarily driven by strong hydrogen bonding interactions between the N-H groups of the guanidinium cation and the lone pairs of the anion. researchgate.net The strength and selectivity of this binding can be influenced by the nature of the counteranion. nih.gov

Abiotic Degradation Pathways and Chemical Stability

Hydrolytic Stability under Various Conditions

Guanidines are known to be susceptible to hydrolysis, which can be catalyzed by both acids and bases, leading to the formation of urea (B33335) and the corresponding amines. digitellinc.com The stability of guanidines can be influenced by factors such as steric hindrance around the central carbon atom. digitellinc.com For instance, the introduction of bulky alkyl groups can enhance the hydrolytic stability of the guanidine functionality by sterically shielding the electrophilic carbon from nucleophilic attack by water or hydroxide (B78521) ions. digitellinc.com

While specific data on the hydrolytic stability of this compound under various conditions is not available in the provided search results, studies on other alkylguanidines indicate that they can degrade under alkaline conditions. digitellinc.com The hydrolysis of guanidine carbonate has also been a subject of study. nih.gov

Table 2: Factors Influencing Guanidine Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| High pH (Base-catalyzed) | Increases | Increased concentration of the potent nucleophile, hydroxide ion. |

| Low pH (Acid-catalyzed) | Increases | Protonation of a nitrogen atom can facilitate nucleophilic attack by water. |

| Steric Hindrance | Decreases | Bulky groups near the guanidine core hinder the approach of the nucleophile (water or hydroxide). digitellinc.com |

Photochemical Degradation Pathways

Information regarding the specific photochemical degradation pathways of this compound is limited in the provided search results. However, studies on guanidinium salts have provided some insights into their behavior upon exposure to light. Theoretical investigations into the excited states of guanidine and the guanidinium cation show that they have different absorption spectra. barbatti.org Guanidinium has a strong absorption at around 7 eV corresponding to a ππ* transition. barbatti.org The photochemistry of such species would likely involve these excited states, potentially leading to degradation, although specific pathways and products for this compound are not documented in the available literature.

Q & A

Q. What are the recommended protocols for synthesizing 1-(Methylamino)guanidine with high purity, and how can reproducibility be ensured?

Methodological Answer:

- Synthesis Protocols : Start with precursor compounds like guanidine derivatives and methylamine, optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, details analogous syntheses using guanidine intermediates in CDK9 inhibitor development, emphasizing stepwise coupling and purification via column chromatography .

- Reproducibility : Document all parameters (e.g., reaction time, molar ratios, purification steps) in the main manuscript or supplementary materials. Follow guidelines in , which require explicit descriptions of novel compounds, including NMR, HRMS, and melting point data to confirm identity and purity .

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify molecular structure, as demonstrated in for related guanidine-based compounds. HRMS provides molecular weight validation .

- Purity Assessment : Employ HPLC or GC-MS for quantitative purity analysis. mandates that new compounds include chromatographic data (e.g., retention times, peak integration) in supplementary files .

Q. What stability considerations are critical when storing this compound for experimental use?

Methodological Answer :

- Storage Conditions : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, room temperature) and humidity levels. Monitor degradation via UV-Vis spectroscopy or mass spectrometry.

- Documentation : Follow ’s recommendation to include raw stability data in appendices, with processed results (e.g., degradation rates) in the main text for clarity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the stability or reactivity of this compound under varying experimental conditions?

Methodological Answer :

- Root-Cause Analysis : Replicate experiments under controlled variables (e.g., inert atmosphere vs. ambient conditions). Use statistical tools like ANOVA to identify significant outliers () .

- Cross-Validation : Compare results with alternative techniques (e.g., kinetic studies vs. computational simulations). emphasizes mixed-methods approaches to address complex discrepancies .

Q. How can computational modeling (e.g., DFT, molecular docking) be integrated into studies on this compound’s mechanism of action?

Methodological Answer :

- Model Development : Use software like Gaussian or AutoDock to predict electronic properties or binding affinities. Reference ’s guidance on designing original solutions using literature-based experimental and computational synergies .

- Validation : Correlate computational predictions with experimental data (e.g., spectroscopic shifts, IC values). ’s structural data for analogous compounds can serve as benchmarks .

Q. What advanced analytical techniques are suitable for quantifying trace impurities or degradation products in this compound samples?

Methodological Answer :

- Technique Selection : Use LC-MS/MS for high-sensitivity quantification or X-ray crystallography to identify crystalline impurities. advises including instrument specifications (e.g., column type, detection wavelength) in supplementary materials .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish noise from significant signals, as suggested in ’s error analysis framework .

Q. How can researchers design robust dose-response experiments to evaluate this compound’s biological activity?

Methodological Answer :

- Experimental Design : Use a logarithmic dilution series (e.g., 0.1–100 µM) and include positive/negative controls. highlights the need for statistical power calculations to determine sample size .

- Data Reporting : Follow ’s structure for results sections, emphasizing clarity for non-specialists (e.g., graphical summaries of dose-response curves) .

Methodological Cross-Cutting Themes

- Reproducibility : Adhere to and ’s standards for detailed experimental protocols, including raw data in appendices .

- Interdisciplinary Collaboration : Leverage mixed-methods frameworks () and computational tools () to address multifaceted research questions .

- Error Management : Implement ’s guidelines for uncertainty quantification and error propagation in data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.